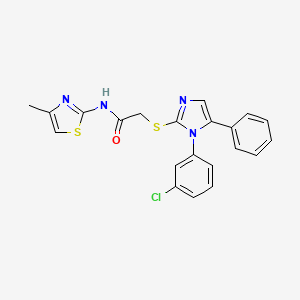
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4OS2 and its molecular weight is 440.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thioether linkage, and a thiazole moiety, which contribute to its pharmacological properties. The compound's molecular formula is C20H15ClN4OS2, with a molecular weight of approximately 426.9 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can chelate metal ions in enzyme active sites, inhibiting their function. Additionally, the phenylacetamide moiety enhances binding affinity within hydrophobic pockets of receptor proteins, potentially modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
| Pathogen | Activity Level | Notes |
|---|---|---|
| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |
| Escherichia coli | Moderately Inhibitory | Less effective compared to Gram-positive bacteria |
| Candida albicans | Moderate Activity | Potential for antifungal applications |
This compound has demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that compounds with similar structural features often demonstrate significant antiproliferative activity, suggesting that this compound may similarly impact cancer cell viability.
Case Study: Cytotoxicity Evaluation
In a recent study evaluating related thiazole derivatives, compounds were tested against human cancer cell lines using the MTT assay to determine their IC50 values. The results indicated that structural modifications significantly affected cytotoxicity, emphasizing the importance of the imidazole and thiazole moieties in enhancing biological activity.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities compared to similar compounds such as:
| Compound Name | Activity Type |
|---|---|
| 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | Antimicrobial |
| 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | Anticancer |
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS2/c1-14-12-28-20(24-14)25-19(27)13-29-21-23-11-18(15-6-3-2-4-7-15)26(21)17-9-5-8-16(22)10-17/h2-12H,13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUOQCOUQSJNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














